molecular formula C9H10F3N3O B2589779 N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 957039-67-7

N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2589779
CAS No.: 957039-67-7
M. Wt: 233.194
InChI Key: YXAHUYKFDRUITK-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C9H10F3N3O and its molecular weight is 233.194. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

N-cyclopropyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been investigated for their potential antifungal properties. Studies have shown that certain derivatives exhibit moderate antifungal activities. For instance, compounds synthesized from this chemical class have shown more than 50% inhibition activities against Gibberella zeae at specific concentrations, outperforming some commercial fungicides like carboxin and boscalid (Wu et al., 2012).

Nematocidal Activity

In addition to their fungicidal properties, some derivatives of this compound have been evaluated for nematocidal activities. Although these derivatives have weak fungicidal activity, certain compounds within this group have shown effectiveness against Meloidogyne incognita, a species of nematodes (Zhao et al., 2017).

Synthesis and Characterization

Extensive research has been conducted on the synthesis and characterization of various derivatives of this compound. This includes studies on synthesis methods, structural identification through spectroscopic and mass spectrometric platforms, and the formation of specific isomers (McLaughlin et al., 2016).

Properties

IUPAC Name

N-cyclopropyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c1-15-4-6(7(14-15)9(10,11)12)8(16)13-5-2-3-5/h4-5H,2-3H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAHUYKFDRUITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.